2'-Fluoro-4'-heptyloxyacetophenone
Overview
Description
2’-Fluoro-4’-heptyloxyacetophenone is a chemical compound with the molecular formula C15H21FO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 2’-Fluoro-4’-heptyloxyacetophenone is 252.32 . For more detailed structural analysis, such as bond lengths and angles, one would need to refer to a detailed spectroscopic analysis or computational chemistry studies.Physical and Chemical Properties Analysis
2’-Fluoro-4’-heptyloxyacetophenone has a molecular weight of 252.32 . Detailed physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis or reference to specialized databases .Scientific Research Applications
Chemical Synthesis and Catalysis
Research has demonstrated the utility of fluorinated compounds, including those structurally related to 2'-Fluoro-4'-heptyloxyacetophenone, in chemical synthesis and catalysis. For example, the development of green catalysts for the Suzuki reaction in water has been facilitated by compounds like oxime carbapalladacycle, which shows enhanced activity when supported on certain inorganic substrates. This is indicative of the potential utility of fluorinated acetophenones in catalysis and synthesis, particularly in reactions requiring the modulation of electronic properties for enhanced reactivity and selectivity (Baleizão, Corma, García, & Leyva, 2004).
Biological Interactions
The interaction of fluorinated acetophenones with biological systems has been a subject of study, as seen in the investigation of the biological Baeyer–Villiger oxidation of acetophenones using 19F nuclear magnetic resonance (NMR). This research highlights the ability of specific enzymes to catalyze the conversion of fluorinated acetophenones to valuable synthons for further chemical synthesis, indicating the potential biomedical applications of these compounds in enzyme-catalyzed reactions (Moonen, Rietjens, & van Berkel, 2001).
Fluorescence and Imaging Applications
The development of novel fluorescent materials often involves the manipulation of fluorophores' electronic environments, as seen in studies involving fluorinated compounds. For instance, the synthesis and characterization of fluorophores for potential use in biological imaging and sensing applications have been explored, demonstrating the importance of fluorinated groups in tuning the optical properties of these molecules. This area of research suggests the potential of this compound derivatives in the design of new fluorescent probes for biological and materials science applications (Diwu et al., 1997).
Environmental and Analytical Chemistry
The study of fluorinated compounds extends to environmental and analytical chemistry, where their unique properties are leveraged for the detection and quantification of various analytes. For example, the use of molecularly imprinted polymers for the detection of herbicides demonstrates the applicability of fluorinated acetophenones in developing sensitive and selective analytical methods (Haupt, Mayes, & Mosbach, 1998).
Properties
IUPAC Name |
1-(2-fluoro-4-heptoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FO2/c1-3-4-5-6-7-10-18-13-8-9-14(12(2)17)15(16)11-13/h8-9,11H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFGDZVTIZWPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC(=C(C=C1)C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379051 | |
Record name | 2'-Fluoro-4'-heptyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203066-88-0 | |
Record name | 1-[2-Fluoro-4-(heptyloxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203066-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Fluoro-4'-heptyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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